![molecular formula C18H12Cl2N2O5S B14204824 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide CAS No. 823782-37-2](/img/structure/B14204824.png)
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is an organic compound with the molecular formula C18H12Cl2N2O4S. This compound is characterized by the presence of two chlorine atoms, a nitrophenoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2,5-dichlorobenzene in the presence of a base to form 2,5-dichloro-4-nitrophenoxybenzene.
Sulfonation: The final step involves the sulfonation of 2,5-dichloro-4-nitrophenoxybenzene with chlorosulfonic acid, followed by the reaction with aniline to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,5-dichloro-N-[4-(4-aminophenoxy)phenyl]benzene-1-sulfonamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but lacks the sulfonamide group.
2,5-Dichloro-1,4-benzenediamine: Contains amino groups instead of the nitrophenoxy group.
2,5-Dichloro-4-nitrophenoxybenzene: Lacks the sulfonamide group.
Uniqueness
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
823782-37-2 |
|---|---|
Molecular Formula |
C18H12Cl2N2O5S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N2O5S/c19-12-1-10-17(20)18(11-12)28(25,26)21-13-2-6-15(7-3-13)27-16-8-4-14(5-9-16)22(23)24/h1-11,21H |
InChI Key |
PYWLWHLCCNROQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


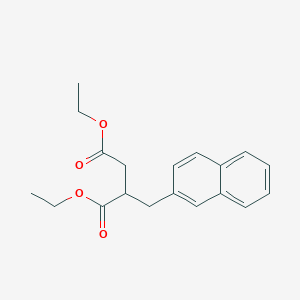
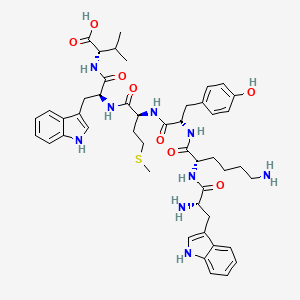
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)


![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
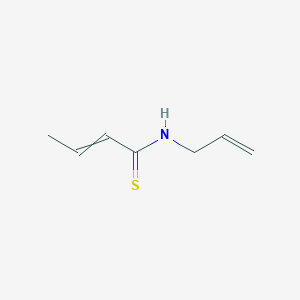
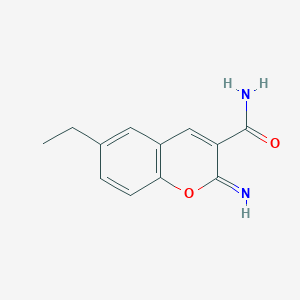
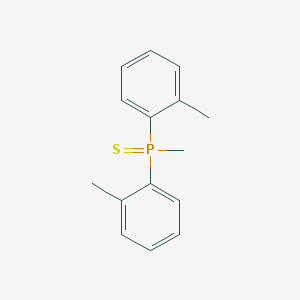
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
